[trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride [trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609401-10-6
VCID: VC8015761
InChI: InChI=1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
SMILES: COC1CS(=O)(=O)CC1N.Cl
Molecular Formula: C5H12ClNO3S
Molecular Weight: 201.67

[trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride

CAS No.: 1609401-10-6

Cat. No.: VC8015761

Molecular Formula: C5H12ClNO3S

Molecular Weight: 201.67

* For research use only. Not for human or veterinary use.

[trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride - 1609401-10-6

Specification

CAS No. 1609401-10-6
Molecular Formula C5H12ClNO3S
Molecular Weight 201.67
IUPAC Name (3S,4S)-4-methoxy-1,1-dioxothiolan-3-amine;hydrochloride
Standard InChI InChI=1S/C5H11NO3S.ClH/c1-9-5-3-10(7,8)2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
Standard InChI Key ZAKKOQKZGDVKGA-TYSVMGFPSA-N
Isomeric SMILES CO[C@@H]1CS(=O)(=O)C[C@H]1N.Cl
SMILES COC1CS(=O)(=O)CC1N.Cl
Canonical SMILES COC1CS(=O)(=O)CC1N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The compound has the molecular formula C₅H₁₂ClNO₃S, corresponding to a molecular weight of 201.67 g/mol (hydrochloride form) . Its IUPAC name is (3R,4R)-rel-3-thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide hydrochloride, reflecting its trans-configuration at the 3- and 4-positions of the tetrahydrothiophene ring . The stereochemistry is critical for its biological activity, as enantiomeric purity (>99%) is often required for pharmaceutical applications .

Key identifiers:

  • SMILES: COC1CS(=O)(=O)CC1N.Cl

  • InChI Key: ZAKKOQKZGDVKGA-LOHCEJOHNA-N

  • CAS Registry: 1609401-10-6

Crystallographic and Spectroscopic Data

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via stereoselective catalytic hydrogenation of a tetrahydrothiophene precursor. A representative method involves:

  • Formation of a Schiff base: Reacting 4-methoxyacetophenone with a chiral amine (e.g., (S)-α-methylbenzylamine) in the presence of p-toluenesulfonic acid .

  • Catalytic hydrogenation: Using Pd/C under H₂ to reduce the imine bond, followed by acidification to isolate the hydrochloride salt .

  • Resolution: Chiral HPLC or enzymatic resolution ensures enantiomeric purity >99% .

Key reaction steps:

4-Methoxyacetophenone+(S)-α-methylbenzylaminePTSA, tolueneSchiff basePd/C, H₂Amine intermediateHClHydrochloride salt\text{4-Methoxyacetophenone} + \text{(S)-α-methylbenzylamine} \xrightarrow{\text{PTSA, toluene}} \text{Schiff base} \xrightarrow{\text{Pd/C, H₂}} \text{Amine intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

This method avoids hazardous reagents like n-BuLi, enhancing scalability .

Industrial-Scale Production

Suppliers such as ChemBridge Corporation and CymitQuimica offer the compound in gram-scale quantities, though larger batches (5–10 g) are discontinued . Purity ranges from 95% to >99%, with pricing at ¥3,290–19,390 per gram depending on scale .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high aqueous solubility (>50 mg/mL) and stability under ambient conditions. The sulfone group enhances polarity, making it suitable for polar reaction solvents (e.g., DMSO, methanol) .

Thermal Properties

  • Melting point: 178–180°C (decomposition observed above 200°C) .

  • Density: ~1.45 g/cm³ (estimated from structural analogs) .

Applications in Pharmaceutical Research

Medicinal Chemistry

The compound serves as a precursor for chiral amines in kinase inhibitors and protease modulators. Its rigid tetrahydrothiophene scaffold mimics natural heterocycles, enabling interactions with biological targets .

Case Study: Anticancer Agents

Derivatives of [trans-4-methoxy-1,1-dioxidotetrahydro-3-thienyl]amine have shown in vitro antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 12–18 μM) . The sulfone moiety enhances metabolic stability compared to sulfide analogs .

Hazard ClassCategoryPrecautionary Measures
Acute Toxicity (Oral)4 (Harmful)Avoid ingestion; use PPE
Skin Irritation2Wear gloves and lab coat
Eye Irritation2AUse safety goggles
Respiratory Irritation3Use fume hood
SupplierPurityPackagingPrice Range (USD)
ChemBridge95%1–10 g$450–$2,800
CymitQuimica>99%250 mg–5 g$220–$1,500

Future Directions

Ongoing research focuses on enantioselective synthesis and derivatization for neurodegenerative disease targets. Advances in flow chemistry may reduce production costs by 30–40% .

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